



# Application Notes: tatM2NX for In Vivo Neuroprotection Studies

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Compound of Interest		
Compound Name:	tatM2NX	
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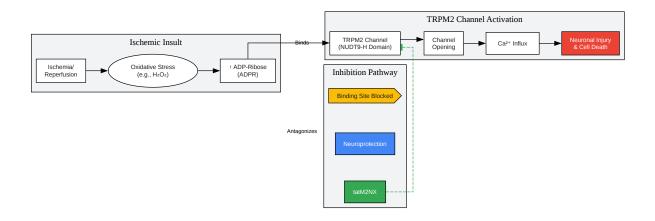
### Introduction

tatM2NX is a cell-permeable peptide antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel.[1][2] It is composed of a sequence from the C-terminus (Nudix domain) of the TRPM2 channel fused to the HIV-Tat peptide for efficient cell penetration.[1][3] TRPM2 is a calcium-permeable cation channel activated by oxidative stress and intracellular ADP-ribose (ADPR), playing a critical role in neuronal injury following ischemic events.[4] By competitively inhibiting the ADPR binding site, tatM2NX blocks downstream calcium influx, thereby conferring significant neuroprotection in animal models of ischemic stroke. These notes provide essential data and protocols for utilizing tatM2NX in preclinical, in vivo research settings.

### Mechanism of Action

Under conditions of ischemic stress, increased oxidative stress leads to the production of intracellular ADPR. ADPR binds to the NUDT9-H domain on the C-terminus of the TRPM2 channel, triggering a conformational change that opens the channel pore. The subsequent influx of Ca<sup>2+</sup> activates downstream cell death pathways, leading to neuronal injury. **tatM2NX** acts as a decoy, binding to the ADPR site and preventing channel activation, thus mitigating the damaging calcium overload.





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 $\label{lem:mediated neuroprotection.} Me chanism of \begin{scriptsize} \textbf{tatM2NX-mediated neuroprotection.} \end{scriptsize}$ 

# Quantitative Data In Vitro Potency of tatM2NX

The inhibitory activity of **tatM2NX** on human TRPM2 channels has been characterized in HEK293 cells.

Parameter	Value	Reference
IC50	396 nM	
Inhibition	>90% inhibition of TRPM2 currents at 2 μM	



### In Vivo Efficacy of tatM2NX in a Mouse Model of Stroke

The neuroprotective effect of a single 20 mg/kg dose of **tatM2NX** was evaluated in a transient middle cerebral artery occlusion (MCAO) model in mice. The control group received an equivalent dose of a scrambled peptide (tat-SCR).

Animal Model	Treatment Time	Outcome (Infarct Volume %)	N (Treated)	N (Control)	Reference
Young Adult Male Mice	3h post- reperfusion (24h analysis)	28.3 ± 13.5% vs. 46.5 ± 7.3%	7	6	
Young Adult Male Mice	3h post- reperfusion (96h analysis)	23.8 ± 12.5% vs. 41.4 ± 8.0%	8	8	
Aged Male Mice	30min post- reperfusion (24h analysis)	27.0 ± 0.7% vs. 34.6 ± 1.7%	6	6	

# Experimental Protocols Protocol 1: Preparation of tatM2NX for In Vivo Administration

Objective: To prepare a sterile solution of **tatM2NX** for intravenous injection in mice.

### Materials:

- Lyophilized tatM2NX peptide
- Lyophilized tat-SCR (scrambled control) peptide



- Sterile, pyrogen-free 0.9% Sodium Chloride (Saline) or Phosphate-Buffered Saline (PBS), pH 7.4
- Sterile, low-adhesion microcentrifuge tubes
- Calibrated micropipettes and sterile tips

#### Procedure:

- Reconstitution: Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.
- Reconstitute the peptide in sterile saline or PBS to a stock concentration (e.g., 10 mg/mL).
   Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.
- Working Solution Preparation: Based on a target dose of 20 mg/kg and an average mouse weight of 25g, the required dose per mouse is 0.5 mg.
  - Calculation: (20 mg/kg) \* (0.025 kg) = 0.5 mg/mouse.
- Dilute the stock solution with sterile saline/PBS to a final concentration that allows for an injection volume of 100-150  $\mu$ L per mouse.
  - Example: To inject 0.5 mg in a 100 μL volume, the final concentration should be 5 mg/mL.
- Prepare the control tat-SCR peptide solution in the same manner and at the identical concentration.
- Maintain the prepared solutions on ice and use them within the same day. For longer-term storage, refer to the manufacturer's guidelines, which may include storing aliquots at -20°C or -80°C.

# Protocol 2: Administration via Retro-orbital Injection in Mice



Objective: To administer **tatM2NX** intravenously to an anesthetized mouse via the retro-orbital sinus. This procedure requires institutional animal care and use committee (IACUC) approval and hands-on training.

### Materials:

- Prepared tatM2NX or control solution
- 1 mL syringe with a 27-30 gauge needle
- Isoflurane anesthesia system (induction chamber and nose cone)
- Sterile gauze
- (Optional) Topical ophthalmic anesthetic (e.g., proparacaine)

### Procedure:

- Anesthesia: Anesthetize the mouse using isoflurane (e.g., 3-4% for induction, 1.5-2% for maintenance) in an induction chamber until the animal is fully immobilized and unresponsive to a toe pinch.
- Positioning: Place the anesthetized mouse in lateral recumbency on a clean surface, with the eye to be injected facing upwards. Maintain anesthesia via a nose cone.
- Preparation for Injection:
  - Load the syringe with the correct volume of tatM2NX solution, ensuring no air bubbles are present.
  - Using the thumb and forefinger of your non-dominant hand, gently retract the skin above and below the eye to cause the globe to protrude slightly. This exposes the medial canthus.
- Injection:
  - Insert the needle, bevel down, at a 30-45 degree angle into the medial canthus. The bevel should face down to minimize the risk of damaging the eyeball.

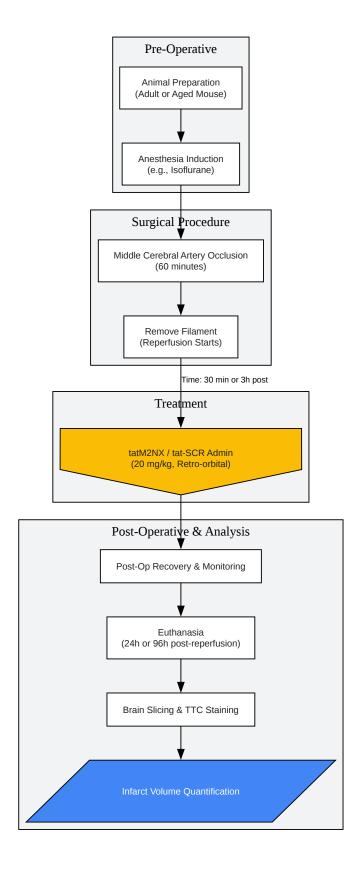


- Advance the needle slowly behind the eyeball until you feel a slight "pop" or reach the orbital bone, then retract slightly.
- $\circ$  Slowly and steadily inject the solution (max volume ~150 µL). You should not feel significant resistance.
- Post-Injection:
  - After the injection is complete, slowly withdraw the needle.
  - Release the skin and apply gentle pressure to the closed eyelid with sterile gauze for a few seconds to prevent bleeding.
  - Monitor the mouse for any signs of swelling, bleeding, or distress.
- Recovery: Place the mouse in a clean recovery cage and monitor until it is fully ambulatory.
   Do not return the animal to its home cage with other mice until it has fully recovered from anesthesia.

### Protocol 3: Ischemic Stroke Model (MCAO) Workflow

Objective: To induce a focal cerebral ischemia in mice to evaluate the neuroprotective efficacy of **tatM2NX**.





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Workflow for in vivo testing of tatM2NX.



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